3-(2-Chloropyrimidin-4-yl)benzonitrile
Overview
Description
3-(2-Chloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s structurally similar to rilpivirine , which targets the HIV-1 non-nucleoside reverse transcriptase (RT) . This enzyme is crucial for the replication of HIV-1 .
Mode of Action
If we consider its structural similarity to rilpivirine, it may also act as anon-nucleoside reverse transcriptase inhibitor (NNRTI) . NNRTIs bind to a specific site on the RT enzyme, causing a conformational change that inhibits the enzyme’s function .
Biochemical Pathways
As an nnrti, it would likely interfere with theHIV-1 replication cycle by inhibiting the RT enzyme .
Result of Action
If it acts similarly to rilpivirine, it would inhibit the rt enzyme, therebypreventing the replication of HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with benzonitrile under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the benzonitrile group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2-Chloropyrimidin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyrimidin-4-yl)benzonitrile
- 2-(2-Chloropyrimidin-4-yl)benzonitrile
- 3-(2-Chloropyrimidin-5-yl)benzonitrile
Uniqueness
3-(2-Chloropyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The position of the chlorine atom and the benzonitrile group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBKVCHGQWYQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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